molecular formula C10H11NO2S B1528199 [5-(Aminomethyl)thiophen-2-yl](furan-2-yl)methanol CAS No. 1447967-04-5

[5-(Aminomethyl)thiophen-2-yl](furan-2-yl)methanol

Cat. No.: B1528199
CAS No.: 1447967-04-5
M. Wt: 209.27 g/mol
InChI Key: MVQVEDAFNXUZJD-UHFFFAOYSA-N
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Description

5-(Aminomethyl)thiophen-2-ylmethanol: is an organic compound that features both thiophene and furan rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)thiophen-2-ylmethanol typically involves the condensation of thiophene and furan derivatives. One common method includes the use of a thiophene derivative with an aminomethyl group and a furan derivative with a hydroxymethyl group. The reaction is usually carried out under mild conditions, often in the presence of a base to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the aminomethyl group, potentially converting it into a primary amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiophene and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted thiophene and furan derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(Aminomethyl)thiophen-2-ylmethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

The compound’s biological applications include its use as a probe in biochemical assays. Its ability to interact with various biological molecules makes it valuable in studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

Industrially, 5-(Aminomethyl)thiophen-2-ylmethanol is used in the production of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)thiophen-2-ylmethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Aminomethyl)thiophen-2-ylethanol
  • 5-(Aminomethyl)thiophen-2-ylpropane
  • 5-(Aminomethyl)thiophen-2-ylbutane

Uniqueness

Compared to similar compounds, 5-(Aminomethyl)thiophen-2-ylmethanol stands out due to its specific combination of functional groups. The presence of both aminomethyl and hydroxymethyl groups allows for a wider range of chemical reactions and interactions. This versatility makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

[5-(aminomethyl)thiophen-2-yl]-(furan-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c11-6-7-3-4-9(14-7)10(12)8-2-1-5-13-8/h1-5,10,12H,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQVEDAFNXUZJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(C2=CC=C(S2)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(Aminomethyl)thiophen-2-yl](furan-2-yl)methanol
Reactant of Route 2
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[5-(Aminomethyl)thiophen-2-yl](furan-2-yl)methanol
Reactant of Route 3
[5-(Aminomethyl)thiophen-2-yl](furan-2-yl)methanol
Reactant of Route 4
[5-(Aminomethyl)thiophen-2-yl](furan-2-yl)methanol
Reactant of Route 5
[5-(Aminomethyl)thiophen-2-yl](furan-2-yl)methanol
Reactant of Route 6
[5-(Aminomethyl)thiophen-2-yl](furan-2-yl)methanol

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